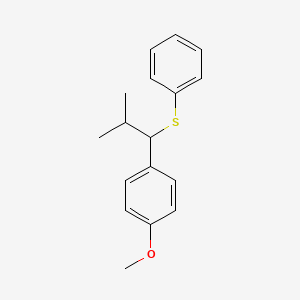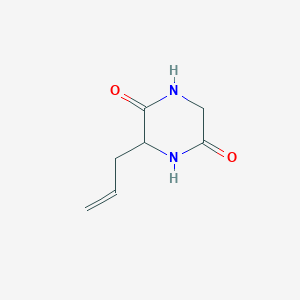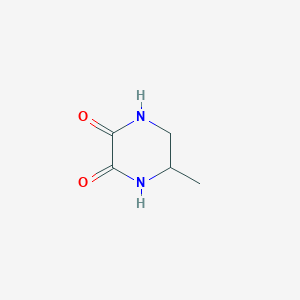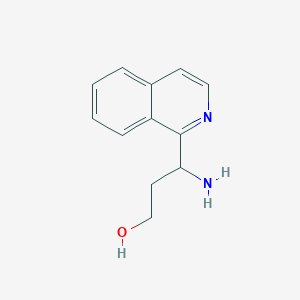
3-Amino-3-(isoquinolin-1-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(isoquinolin-1-yl)propan-1-ol is a chemical compound with a molecular weight of 202.3 g/mol. It is characterized by the presence of an amino group, an isoquinoline ring, and a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(isoquinolin-1-yl)propan-1-ol typically involves the reaction of isoquinoline with an appropriate amino alcohol. One common method involves the use of mesoporous silica MCM-41 functionalized with 3-aminopropyltriethoxy silane by Sol-Gel methodology . Another approach involves the oxidative cross-coupling reaction between isoquinolines and 2-naphthols, providing a straightforward and scalable route to acquire the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the oxidative cross-coupling reaction suggests that it could be adapted for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(isoquinolin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Amino-3-(isoquinolin-1-yl)propan-1-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(isoquinolin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropan-1-ol: A primary amine and alcohol with similar functional groups but lacking the isoquinoline ring.
1-Aminoisoquinolines: Compounds with an amino group attached to the isoquinoline ring, often used in medicinal chemistry.
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, possessing interesting biological properties.
Uniqueness
3-Amino-3-(isoquinolin-1-yl)propan-1-ol is unique due to the presence of both an amino group and an isoquinoline ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
3-amino-3-isoquinolin-1-ylpropan-1-ol |
InChI |
InChI=1S/C12H14N2O/c13-11(6-8-15)12-10-4-2-1-3-9(10)5-7-14-12/h1-5,7,11,15H,6,8,13H2 |
Clave InChI |
OTMYNXVIGDJIGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN=C2C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


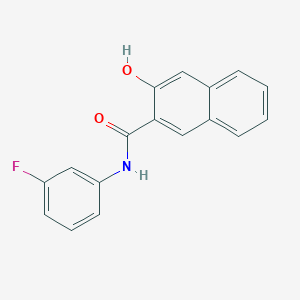
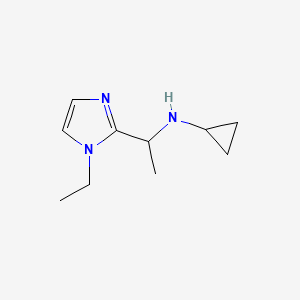
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13950175.png)
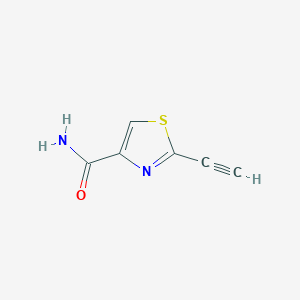
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
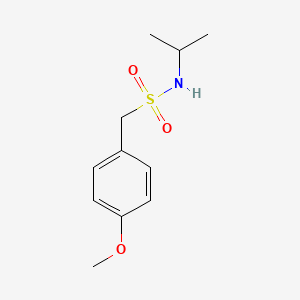
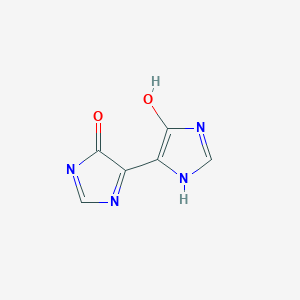
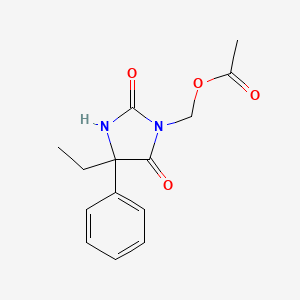
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)
